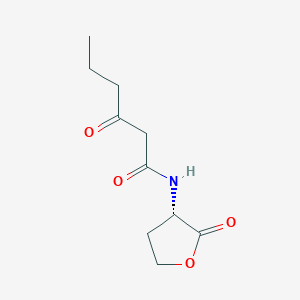

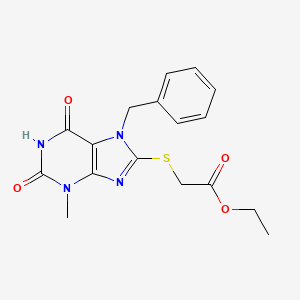

![molecular formula C17H15N3O5S B2388644 1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-17-7](/img/structure/B2388644.png)

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their presence in many biologically active compounds . The synthesis often involves the formation of C-N bonds and can be achieved through various methods, including cyclization reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-substituted benzothieno[2,3-d]imidazoles, including compounds structurally related to the specified chemical, has been explored for their pharmacological properties. Some of these compounds exhibit analgesic and anti-inflammatory activities, indicating their potential for therapeutic applications (Guerrera et al., 1990). Additionally, the study of the electron density of 1-phenyl-4-nitroimidazole by X-ray diffraction has provided insights into the molecular interactions and bonding characteristics of these compounds, furthering our understanding of their chemical behavior (Kubicki et al., 2002).

Potential Applications in Material Science

Research on nitronyl nitroxide radical-bridged lanthanide chain compounds reveals the influence of minor structural modifications on magnetization dynamics, suggesting potential applications in the field of magnetic materials and data storage technologies (Liu et al., 2019). Similarly, the development of organic precursors for the synthesis of zinc oxide nanoparticles from imidazole derivatives hints at applications in nanotechnology and material synthesis (Padhy et al., 2010).

Molecular Interactions and Novel Reactions

The study of molecular rearrangements and novel synthesis routes, such as the reaction between nitro and carbodi-imide groups leading to new synthetic pathways for 2-arylbenzotriazoles, showcases the chemical versatility and potential for discovering new chemical entities (Houghton et al., 1985). These findings contribute to our knowledge of chemical synthesis and may inform the development of novel compounds with unique properties.

Electrochemical Applications

Electrochemical studies on novel imidazole derivatives as corrosion inhibitors for steel in corrosive environments demonstrate the practical applications of these compounds in industry, particularly in the protection of materials (Singh et al., 2017). This research highlights the importance of chemical compounds in enhancing the durability and lifespan of materials used in various engineering and construction applications.

Mechanism of Action

properties

IUPAC Name |

3-(4-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c21-17-18(12-4-2-1-3-5-12)15-10-26(24,25)11-16(15)19(17)13-6-8-14(9-7-13)20(22)23/h1-9,15-16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKPIQCLFKGSEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

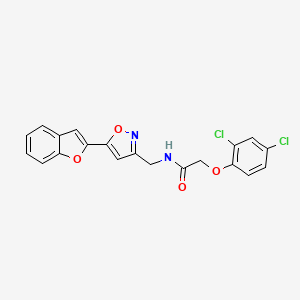

![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)

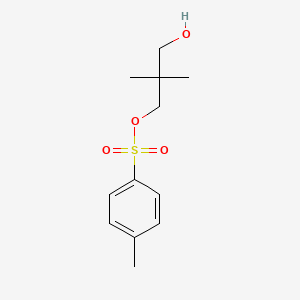

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)

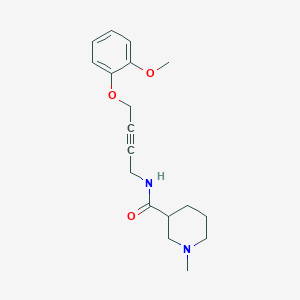

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)

![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2388581.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)

![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)